N-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acetamide
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Overview
Description
N-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group and a diethoxyphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acetamide typically involves the reaction of 4-chloroaniline with 3,4-diethoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the acetamide linkage. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted acetamides.
Scientific Research Applications
N-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acetamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Nalpha-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)phenylalaninamide
Uniqueness
N-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H20ClNO3 |
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Molecular Weight |
333.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H20ClNO3/c1-3-22-16-10-5-13(11-17(16)23-4-2)12-18(21)20-15-8-6-14(19)7-9-15/h5-11H,3-4,12H2,1-2H3,(H,20,21) |
InChI Key |
ARPHRUVGDJRMDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)Cl)OCC |
Origin of Product |
United States |
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